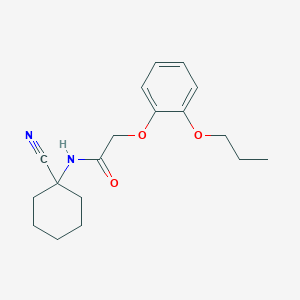
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied in scientific research. It is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating various physiological processes. CCPA has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
作用机制
CCPA exerts its effects by selectively activating the A1 adenosine receptor, which is widely expressed in various tissues and organs. Activation of this receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase and the activation of potassium channels. This results in a decrease in intracellular cAMP levels and hyperpolarization of the cell membrane, leading to various physiological effects.
生化和生理效应
CCPA has been shown to have various biochemical and physiological effects, including reducing myocardial ischemia-reperfusion injury, improving cardiac function, reducing neuroinflammation, and inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.
实验室实验的优点和局限性
One of the main advantages of CCPA for lab experiments is its high selectivity for the A1 adenosine receptor, which allows for more precise and specific investigations of the receptor's function. However, one of the limitations of CCPA is its relatively low potency compared to other A1 adenosine receptor agonists, which may require higher concentrations for certain experiments.
未来方向
There are several future directions for research on CCPA, including investigating its potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer. Further studies are also needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties. Additionally, the development of more potent and selective A1 adenosine receptor agonists may offer new opportunities for drug discovery and development.
合成方法
CCPA can be synthesized using a multi-step process, starting with the reaction of 1-cyanocyclohexane with 2-bromoanisole to yield 1-cyanocyclohexyl 2-methoxyphenyl ketone. This intermediate is then reacted with chloroacetyl chloride and propyl alcohol to give CCPA.
科学研究应用
CCPA has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. CCPA has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease, as it has been shown to improve cognitive function and reduce neuroinflammation. In addition, CCPA has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-12-22-15-8-4-5-9-16(15)23-13-17(21)20-18(14-19)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHSCSSKMJMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCC(=O)NC2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

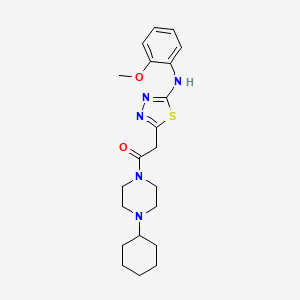
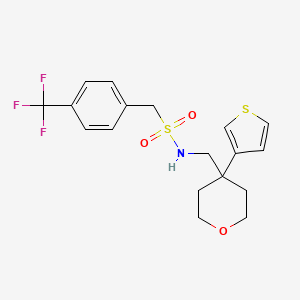
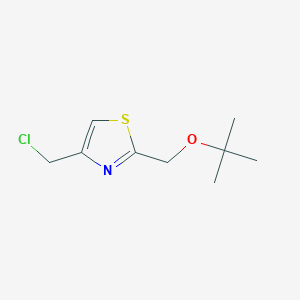

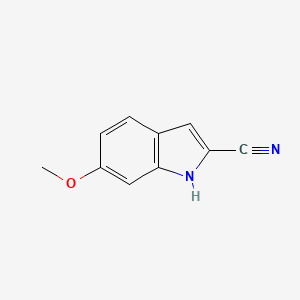
![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)
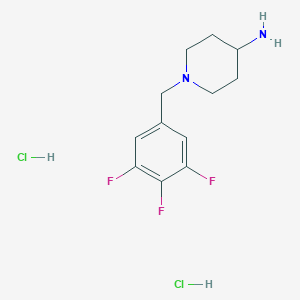
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)
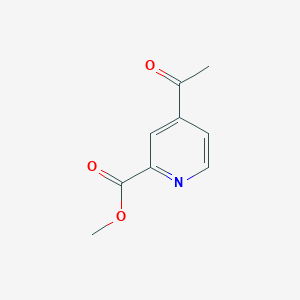
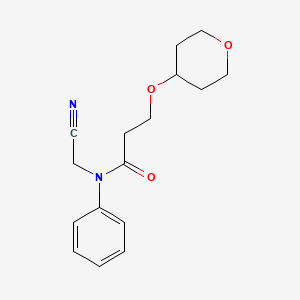
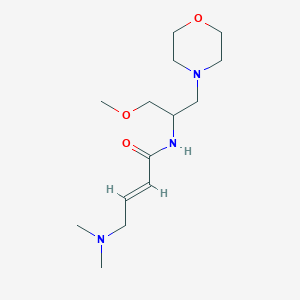
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)
![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)